6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-4(8)3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11) |
InChI Key |
KFSBQUHFSSTXED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)I |
Origin of Product |
United States |
Foundational & Exploratory
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, bearing a close structural resemblance to the purine bases that form the foundation of our genetic code.[1][2] This similarity allows molecules built upon this framework to interact with a wide range of biological targets, leading to their extensive investigation and application in drug discovery, particularly as kinase inhibitors.[1][2]
This guide focuses on a particularly strategic derivative: 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine . This molecule is not merely another heterocycle; it is a precisely engineered building block designed for complex, multi-step synthetic campaigns. Its value lies in the orthogonal reactivity of its two distinct halogen atoms—the highly reactive iodine at the C4 position and the more robust chlorine at the C6 position. This differential reactivity allows for selective, sequential functionalization, providing chemists with a powerful tool to construct diverse molecular libraries for probing structure-activity relationships (SAR).
As Senior Application Scientists, our goal is to move beyond simple data reporting. This document will dissect the causality behind the synthetic choices involving this reagent, providing field-proven insights and self-validating protocols to empower researchers in their synthetic endeavors. We will explore its core properties, delve into its spectroscopic signature, and provide a strategic blueprint for its use in cornerstone cross-coupling reactions.
Core Molecular Profile
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine is a solid material whose structure presents a unique electronic landscape. The pyridine ring is electron-deficient, while the fused pyrazole ring is comparatively electron-rich. The two halogen substituents serve as versatile synthetic handles for building molecular complexity.
| Property | Value | Source |
| CAS Number | 2358694-07-0 | [3] |
| Molecular Formula | C₆H₃ClIN₃ | N/A |
| Molecular Weight | 279.47 g/mol | [4] |
| Appearance | White to light yellow solid (Typical) | [5] |
| Canonical SMILES | C1=C(C=C2C(=C1)N=NC2I)Cl | N/A |
| InChI Key | METUREDHGCAEJK-UHFFFAOYSA-N | [4] |
Physicochemical & Spectroscopic Characterization
While some physical properties like a precise melting point require experimental determination, the spectroscopic fingerprint of this molecule can be confidently predicted based on its structure and data from analogous systems.[6][7]
| Property | Predicted/Typical Value | Rationale |
| Solubility | Soluble in DMSO, DMF, DCM, THF | Typical for polar aprotic heterocyclic compounds. |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | Halogenated heterocycles can be sensitive to light and air over time.[8] |
| ¹H NMR | See detailed prediction below | Chemical shifts are influenced by the aromatic system and electronegative substituents. |
| ¹³C NMR | See detailed prediction below | Distinct signals for each carbon in the bicyclic system. |
| Mass Spec (MS) | M⁺ peak at m/z ≈ 279, with a characteristic M+2 peak at m/z ≈ 281 (~33% intensity) | The molecular ion peak reflects the molecular weight. The M+2 peak is the classic isotopic signature of a single chlorine atom. |
| Infrared (IR) | ~3100-3000 cm⁻¹ (Ar C-H), ~2900-3200 cm⁻¹ (N-H stretch, broad), ~1600-1450 cm⁻¹ (C=C, C=N stretch) | These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule. |
Predicted NMR Spectral Data
-
¹H NMR (500 MHz, DMSO-d₆):
-
~13.5-14.5 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring.
-
~8.5 ppm (s, 1H): Aromatic proton at the C3 position.
-
~7.8 ppm (s, 1H): Aromatic proton at the C5 position.
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
Expect 6 distinct signals corresponding to the carbon atoms of the bicyclic core.
-
The C-I and C-Cl carbons will be significantly shifted. The C4 carbon bearing the iodine would appear at a lower field (~90-100 ppm) due to the heavy atom effect, while the C6 carbon attached to chlorine would be found around 150 ppm. Other aromatic carbons would resonate in the 110-155 ppm range.
-
Chemical Reactivity and Synthetic Strategy
The primary utility of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine stems from the orthogonal reactivity of its two halogen atoms. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference allows the C-I bond to undergo oxidative addition to a palladium(0) catalyst under much milder conditions than the C-Cl bond.[9] This principle is the cornerstone of a selective, sequential functionalization strategy.
Caption: Sequential functionalization workflow.
High-Value Reactions at the C4-Iodo Position
The C4 position is the primary site for initial diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice.
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the C4 position and a wide variety of aryl or heteroaryl boronic acids or esters.[10][11] This is a foundational reaction in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
System Validation: This protocol is designed to be self-validating. The inclusion of degassing steps prevents catalyst oxidation. Monitoring by TLC confirms reactant consumption and product formation. The aqueous workup removes inorganic salts, and final purification by column chromatography ensures product purity.
-
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %), under a stream of argon or nitrogen.[10]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), to a concentration of ~0.1 M with respect to the starting halide.[10]
-
Degassing: Bubble argon through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which would poison the catalytic cycle.
-
Reaction: Heat the mixture to 80-90°C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is fully consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine.
-
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[13][14] This reaction couples the C4 position with a primary or secondary amine.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
System Validation: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine without competing in the reaction. The use of specialized phosphine ligands is essential for promoting the reductive elimination step, which is often rate-limiting.
-
Methodology:
-
Inert Atmosphere: In a glovebox or under a strong counterflow of argon, add 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 6 mol %), and a strong base (e.g., NaOtBu or K₃PO₄, 2.0 equiv) to a reaction vessel.
-
Reactant Addition: Add the amine (1.2-1.5 equiv).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 90-110°C. Monitor the reaction by TLC or LC-MS. Causality: The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the crucial C-N bond-forming reductive elimination step.[16]
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
-
N-H Functionalization and Protection
The pyrazole N-H is nucleophilic and can participate in side reactions, particularly with the palladium catalyst or under basic conditions.[17] Therefore, it is often strategically advantageous to protect this nitrogen before proceeding with cross-coupling.
Common Protecting Groups:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Removed with fluoride sources (e.g., TBAF) or acid.
-
Boc (tert-Butoxycarbonyl): Removed with strong acid (e.g., TFA).
-
Trityl: Bulky group often used to direct reactivity; removed with mild acid.[16]
Protocol: N-SEM Protection
-
Setup: Dissolve 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous THF and cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.
-
Alkylation: Add SEM-Cl (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Workup: Carefully quench with water. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.
Applications in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone of many clinically relevant molecules.[2][5] Its ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an ideal scaffold for targeting ATP-binding sites in kinases.
The strategic value of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine lies in its ability to facilitate rapid SAR exploration. A medicinal chemist can:
-
Generate a Library: Synthesize a diverse array of C4-substituted analogues using a common intermediate.
-
Optimize Potency: Identify a promising C4-substituent and then explore modifications at the C6 position to enhance properties like potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This building block has been instrumental in the development of inhibitors for targets such as Janus kinases (JAKs), which are critical in inflammatory diseases.[15]
Conclusion
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine is far more than a simple heterocyclic compound; it is a sophisticated synthetic tool. Its defining feature—the orthogonal reactivity of its C-I and C-Cl bonds—provides an elegant and reliable pathway for the sequential construction of complex molecules. By understanding the principles of its reactivity and employing validated protocols for key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can significantly accelerate the drug discovery and development process. This guide provides the foundational knowledge and practical methodologies to effectively harness the synthetic potential of this versatile building block.
References
-
Pharmaffiliates. High-Purity 6-Chloro-3-Iodo-1H-Pyrazolo[4,3-b]Pyridine. [Link]
-
PubChem. 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
-
MDPI. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Supporting Information. SI-1: 1H NMR and 13C NMR chemical shifts of N-Oxide products. [Link]
-
ResearchGate. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]
-
RSC Publishing. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. [Link]
-
ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]
-
Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
Advanced ChemBlocks. Pyrazolo[3,4-b]pyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. 2358694-07-0|6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 4. 6-Chloro-3-iodo-1H-pyrazolo 4,3-c pyridine 1260672-72-7 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloro-1H-pyrazolo[4,3-c]pyridine(1206979-33-0) 1H NMR spectrum [chemicalbook.com]
- 8. html.scad.edu [html.scad.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. preprints.org [preprints.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Architecting the Pharmacophore: A Technical Guide to Pyrazolo[3,4-b]pyridine Scaffolds
Executive Summary: The Privileged Bioisostere
In the hierarchy of medicinal chemistry scaffolds, the 1H-pyrazolo[3,4-b]pyridine system occupies a "privileged" status due to its strict bioisosteric relationship with the purine nucleus and 7-azaindole. By replacing the imidazole ring of purine with a pyrazole and the pyrimidine ring with a pyridine, this scaffold retains the critical hydrogen-bonding motifs required for ATP-competitive inhibition while offering distinct vectors for substitution that improve solubility and metabolic stability.
This guide dissects the synthetic architecture, regiochemical challenges, and structure-activity relationships (SAR) of this scaffold, tailored for drug discovery teams targeting kinases (FGFR, TBK1, CDK) and soluble guanylate cyclase (sGC).
Structural Biology & Pharmacophore Logic
The pyrazolo[3,4-b]pyridine core is not merely a spacer; it is an active participant in the binding event.
-
The Hinge Binder: In kinase inhibitors, the N1 and C7 (pyridine nitrogen) positions often mimic the N9 and N7 of adenine, forming crucial hydrogen bonds with the kinase hinge region.
-
The Gatekeeper: Substituents at C3 and C4 project into the hydrophobic pocket, often interacting with the "gatekeeper" residue (e.g., Threonine or Methionine), determining selectivity against homologous kinases.
-
Solubility Vector: The N1 position, unlike the ribose attachment in ATP, tolerates bulky hydrophobic groups (benzyl, aryl) or solubilizing moieties without disrupting the core planarity.
Visualization: SAR Interaction Logic
The following diagram maps the specific biological utility of each position on the scaffold.
Figure 1: Pharmacophore mapping of the pyrazolo[3,4-b]pyridine scaffold, highlighting vectors for library diversification.
Synthetic Architecture: Building the Block
Constructing this scaffold requires navigating a bifurcation in synthetic strategy: Linear (building the pyrazole onto a pyridine) vs. Convergent (building the pyridine onto a pyrazole).
Route A: The Convergent Approach (5-Aminopyrazole Method)
This is the most versatile route for high-throughput library generation. It involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents (beta-keto esters, malondialdehyde, or alkynyl aldehydes).
-
Mechanism: Michael addition followed by cyclodehydration.
-
The Regioselectivity Challenge: A common failure mode is the formation of the regioisomeric pyrazolo[1,5-a]pyrimidine or the linear isomer.
-
Control: Using Lewis acids (e.g., ZrCl4) or specific solvents (glacial acetic acid) drives the reaction toward the thermodynamic [3,4-b] product.
Route B: The Linear Approach (Pyridine Precursor)
Used industrially for drugs like Riociguat , this route starts with 2-halonicotinic acid derivatives. It offers superior regiocontrol because the pyridine nitrogen is pre-positioned.
Visualization: Synthetic Pathways
Figure 2: Comparative synthetic workflows. Route B is preferred for scale-up (e.g., Riociguat), while Route A allows rapid C4/C6 diversification.
Deep Dive: The Regioselectivity Trap (N1 vs. N2)
A recurring issue in the synthesis of N-alkylated pyrazolo[3,4-b]pyridines is the competition between N1 and N2 alkylation.
-
Thermodynamics: The N1-alkylated isomer is generally the thermodynamic product.
-
Kinetics: Under basic conditions (NaH/DMF), the N2 position can become kinetically accessible due to charge delocalization.
-
Validation: NOESY NMR is the gold standard.
-
N1-isomer: NOE correlation observed between the N1-methylene protons and the C7-H (pyridine proton) or C3-H.
-
N2-isomer: NOE correlation observed between N2-methylene protons and C3-H only; no interaction with the pyridine ring protons.
-
Experimental Protocols
Protocol A: Synthesis of the Riociguat Intermediate
Target:1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Context: This is a key building block for sGC stimulators.
Reagents:
-
Methyl 2-chloronicotinate (1.0 eq)
-
Hydrazine hydrate (excess)
-
2-Fluorobenzyl bromide (1.1 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Solvent: DMSO or DMF[1]
Step-by-Step Methodology:
-
Hydrazinolysis & Cyclization:
-
Dissolve methyl 2-chloronicotinate in ethanol. Add hydrazine hydrate dropwise at 0°C.
-
Reflux for 4 hours. The ester undergoes nucleophilic attack followed by intramolecular cyclization (SNAr) to yield 1H-pyrazolo[3,4-b]pyridin-3-ol .
-
Note: This "one-pot" formation of the bicyclic core avoids the regiochemical ambiguity of Route A.
-
-
Conversion to Nitrile (if starting from amide/hydroxy):
-
If the intermediate is the 3-carboxamide, treat with POCl3 to dehydrate to the nitrile.
-
-
Regioselective N-Alkylation:
-
Suspend the pyrazolo-core in DMSO. Add Cs2CO3. Stir for 30 mins to generate the anion.
-
Add 2-fluorobenzyl bromide dropwise at room temperature.
-
Critical Control: Maintain temperature <40°C to favor N1 alkylation over N2.
-
Quench with ice water.[2] The N1 isomer typically precipitates as a solid, while the N2 isomer (if any) remains more soluble or requires column chromatography (Hexane/EtOAc gradient).
-
-
Yield & Characterization:
-
Expected Yield: 55-65%.
-
1H NMR (DMSO-d6): Look for the singlet at ~5.80 ppm (N-CH2).
-
Protocol B: Microwave-Assisted Library Synthesis (Route A)
Target:C4-Aryl-substituted Pyrazolo[3,4-b]pyridines
-
Mix: 5-amino-1-phenylpyrazole (1.0 mmol), Benzaldehyde derivative (1.0 mmol), and 1,3-cyclohexanedione (1.0 mmol) in water/ethanol (1:1).
-
Catalyst: Add 10 mol% p-TSA or molecular iodine.
-
Conditions: Microwave irradiation at 120°C for 15 minutes.
-
Workup: Cool to RT. Filter the precipitate. Recrystallize from ethanol.
-
Advantage: This "green" protocol avoids toxic chlorinated solvents and accesses the C4-aryl subclass used in anti-cancer screening.
Comparative Data: Biological Activity by Substitution
The following table summarizes how scaffold modifications shift biological targeting, based on recent literature (e.g., TBK1 and FGFR inhibitors).
| Position Modified | Substituent Type | Target Class | Effect on Activity (IC50) |
| N1 | 2-Fluorobenzyl | sGC Stimulator | Essential for hydrophobic pocket fit (Riociguat) |
| N1 | Methyl/H | FGFR Kinase | Loss of potency (N1-H often required for H-bond in some kinases) |
| C3 | Carboximidamide | sGC Stimulator | Critical for sGC activation |
| C3 | Aryl/Heteroaryl | CDK2 / PIM-1 | Enhances selectivity via gatekeeper interaction |
| C4 | Phenyl (Cl-subst.) | FGFR1 | Picomolar potency (Compound 7n) |
| C6 | Morpholine/Amine | TBK1 | Improves solubility and solvent-front interaction |
References
-
BenchChem. (2025).[3][4] A Guide to the Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors. Link
-
Journal of Medicinal Chemistry. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Link
-
Der Pharma Chemica. (2018). An expeditious synthesis of riociguat, A pulmonary hypertension drug. Link
-
Taylor & Francis. (2023). Development of a new synthetic route of the key intermediate of riociguat. Link
-
NIH / PMC. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Link
-
MedKoo Biosciences. Riociguat Synthetic Routes and Building Blocks. Link
-
Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Link
Sources
Technical Procurement & Application Guide: 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine
Executive Summary
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 2358694-07-0) is a high-value heterocyclic scaffold used primarily in the development of ATP-competitive kinase inhibitors (e.g., for PLK1, BRAF, and VEGFR targets). Its structural utility lies in its orthogonal halogen reactivity : the C4-iodo position is significantly more reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) than the C6-chloro position. This allows medicinal chemists to sequentially functionalize the pyridine ring with high regiocontrol, facilitating rapid Structure-Activity Relationship (SAR) library generation.
This guide provides a technical roadmap for procuring, validating, and utilizing this scaffold, addressing the common "regioisomer trap" where suppliers inadvertently provide the 3-iodo isomer.
Part 1: Chemical Profile & Reactivity
Structural Specifications
-
IUPAC Name: 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine
-
CAS Number: 2358694-07-0 (Note: Distinct from the 3-iodo isomer, CAS 1259223-95-4)
-
Molecular Formula: C6H3ClIN3[1]
-
Molecular Weight: 279.47 g/mol
-
Key Features:
-
C4-Iodo: High reactivity (Lable handle). Primary site for
or Pd-coupling. -
C6-Chloro: Lower reactivity (Latent handle). Secondary site for functionalization.
-
N1-Proton: Acidic (pKa ~12-13). Requires protection (e.g., THP, SEM, Boc) to prevent catalyst poisoning.
-
The Regioisomer Trap
A critical procurement risk is the confusion between the 4-iodo and 3-iodo isomers.
-
4-Iodo (Target): Substituent is on the pyridine ring.[2] Essential for modifying the "hinge-binding" region in kinase inhibitors.
-
3-Iodo (Common Impurity): Substituent is on the pyrazole ring. Often cheaper and supplied in error.
Diagnostic NMR Check:
-
4-Iodo: The pyridine ring proton at C5 appears as a singlet (or weak doublet due to long-range coupling) typically around 7.6–7.9 ppm (DMSO-
). -
3-Iodo: The pyridine ring protons (C4 and C5) appear as a pair of doublets (AB system) if the C4 is unsubstituted, or a singlet if C4 is substituted. Crucially, the 3-iodo isomer lacks the reactive C4 handle.
Part 2: Commercial Supply Landscape[4]
Suppliers are categorized by their ability to provide certified regio-purity.
Tier 1: Validated Specialists (High Reliability)
These suppliers provide batch-specific H-NMR confirming the position of the iodine.
| Supplier | Type | Reliability | Notes |
| BLDpharm | Stocking Vendor | High | Lists specific CAS 2358694-07-0. Provides CoA with NMR. |
| Enamine | Building Block | High | Major source for halogenated heterocycles. Good for bulk (>10g). |
| Combi-Blocks | Stocking Vendor | High | Often has stock in San Diego. Look for "Q-NMR" verification. |
Tier 2: Aggregators & Custom Synthesis (Variable)
-
WuXi AppTec: Best for multi-kilogram custom synthesis if stock is unavailable.
-
MolCore: Lists the compound, but frequently cross-references the 3-iodo isomer. Mandatory QC check required.
-
Sigma-Aldrich (MilliporeSigma): Generally acts as a re-seller for this specific scaffold; prices may be higher.
Part 3: Procurement & QC Protocol
Do not accept a shipment without executing this self-validating protocol.
Visual & Physical Inspection
-
Appearance: Off-white to pale yellow solid. Dark yellow/brown indicates decomposition (iodine liberation).
-
Solubility: Soluble in DMSO, DMF. Poor solubility in DCM/MeOH without heating.
Analytical Workflow (Decision Tree)
The following decision tree outlines the acceptance criteria for incoming batches.
Figure 1: Quality Control Decision Tree for incoming halogenated pyrazolopyridines.
Part 4: Synthesis & Reactivity Strategy
If commercial stock is unavailable or cost-prohibitive, the scaffold can be synthesized via the Gould-Jacobs modification or Sandmeyer sequence.
Synthetic Route (Backup Protocol)
-
Cyclization: Condense 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate to form the pyrazolo[3,4-b]pyridine-4-one core.
-
Chlorination: Treat with
to generate 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2105905-46-0). -
Halogen Exchange (The Critical Step):
Orthogonal Functionalization Workflow
The power of this scaffold is the ability to react at C4 without disturbing C6.
Figure 2: Orthogonal reactivity workflow demonstrating selective C4 functionalization followed by C6 derivatization.
Part 5: Handling & Safety
-
Light Sensitivity: Iodinated heterocycles are photolabile. Store in amber vials wrapped in foil.
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
-
Hazards: Irritant. Potential sensitizer. Handle in a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87126084, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
Donaire-Arias, A., et al. (2022).[5][7] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237. Retrieved from [Link]
-
Li, H., et al. (2022).[7] "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes." Molecules, 27(19), 6384. Retrieved from [Link]
Sources
- 1. html.scad.edu [html.scad.edu]
- 2. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. clausiuspress.com [clausiuspress.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of C4-Iodo Pyrazolopyridines
Introduction
Pyrazolopyridine scaffolds are privileged heterocyclic motifs frequently encountered in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them attractive pharmacophores. The functionalization of the pyrazolopyridine core is crucial for modulating its biological activity and physical properties. Among the various positions on this heterocyclic system, the C4-position presents a synthetically valuable handle for introducing molecular diversity.
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions.[2][3] For C4-iodo pyrazolopyridines, the carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) center, making it an excellent electrophilic partner in a variety of cross-coupling transformations.[4]
This comprehensive guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of C4-iodo pyrazolopyridines. We will delve into the intricacies of several key reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, troubleshooting strategies, and mechanistic insights will be discussed to empower researchers to successfully implement and adapt these methodologies for their specific research needs.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[5][6] For C4-iodo pyrazolopyridines, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
A. Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is paramount for achieving high efficiency. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and cost-effective precatalysts that are reduced in situ to the active Pd(0) species.[7] The ligand serves to stabilize the Pd(0) center, facilitate oxidative addition, and promote reductive elimination.[8] For electron-deficient heterocycles like pyrazolopyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often superior. N-heterocyclic carbene (NHC) ligands have also shown great promise due to their strong σ-donating ability and steric bulk, which can accelerate the catalytic cycle.[8]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner to form a more nucleophilic boronate species.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4] Common solvent systems include dioxane/water, toluene/water, or DME/water. The ratio of the organic solvent to water can influence the reaction kinetics.
B. Optimized Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
C4-iodo pyrazolopyridine derivative (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add the C4-iodo pyrazolopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene/H₂O | 90 | 16 | 80-92 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 24 | 75-88 |
D. Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Heck Reaction: Alkenylation at the C4-Position
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[9][10] This transformation is particularly useful for synthesizing substituted styrenes and cinnamates from C4-iodo pyrazolopyridines.
A. Causality Behind Experimental Choices
-
Catalyst System: While traditional Heck reactions often utilize palladium acetate with triphenylphosphine (PPh₃), more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve reaction efficiency, especially with electron-deficient heterocycles.[10] Ligandless conditions using a palladium salt like Pd(OAc)₂ can also be effective in some cases, particularly in polar aprotic solvents.
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle.[11] Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base can influence the regioselectivity of the alkene insertion.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used for the Heck reaction.
B. Optimized Protocol for the Heck Reaction
Reaction Scheme:
Materials:
-
C4-iodo pyrazolopyridine derivative (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add the C4-iodo pyrazolopyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF, the alkene, and Et₃N.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
C. Data Summary: Heck Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 110 | 12 | 75-90 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | NMP | 120 | 18 | 70-85 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | DIPEA (2.0) | Acetonitrile | 80 | 24 | 80-95 |
D. Mechanistic Insight: The Heck Reaction Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (syn-addition), and β-hydride elimination.[11]
Caption: Catalytic cycle for the Heck cross-coupling reaction.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is invaluable for installing alkynyl moieties at the C4-position of pyrazolopyridines, which can serve as versatile handles for further transformations.
A. Causality Behind Experimental Choices
-
Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to activate the alkyne by forming a copper acetylide intermediate.[13] Common palladium sources include Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂. Copper(I) iodide (CuI) is the most frequently used co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used as both the base and often as the solvent. The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[14]
-
Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or DMF are often used to improve the solubility of the substrates.
B. Optimized Protocol for Sonogashira Coupling
Reaction Scheme:
Materials:
-
C4-iodo pyrazolopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry reaction vessel, add the C4-iodo pyrazolopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add THF and Et₃N (typically a 2:1 ratio).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
C. Data Summary: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-40 | 6-12 | 80-95 |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 75-90 |
| Pd(OAc)₂ (2) / PPh₃ (4) | - (Copper-free) | DBU | Acetonitrile | 60 | 18 | 70-85 |
D. Mechanistic Insight: The Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1][3] This reaction is particularly valuable for introducing primary and secondary amines at the C4-position of pyrazolopyridines, which is a common strategy in drug discovery.[15]
A. Causality Behind Experimental Choices
-
Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[16] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are essential for promoting both the oxidative addition and the reductive elimination steps.[1][17] Palladium precatalysts, which are air-stable and readily activated, are often preferred for their convenience and reproducibility.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[16] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases.
-
Solvent: Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, or THF are typically employed.
B. Optimized Protocol for Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
C4-iodo pyrazolopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the C4-iodo pyrazolopyridine, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add dry, degassed toluene.
-
Add the amine.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
C. Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 80-95 |
| Pd(OAc)₂ (2) | SPhos (4) | LHMDS (1.5) | Dioxane | 90 | 18 | 75-90 |
| G3-XPhos Precatalyst (2) | - | K₃PO₄ (2.0) | THF | 80 | 24 | 82-96 |
D. Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, with the key difference being the C-N bond-forming reductive elimination.[16]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
V. Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: The pyridine nitrogen of the pyrazolopyridine core can coordinate to the palladium center, potentially leading to catalyst inhibition.[18] Using bulky ligands can mitigate this issue. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Inefficient Transmetalation/Amine Coordination: The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to form the boronate. For Buchwald-Hartwig aminations, a strong, non-coordinating base is essential.
-
Substrate Decomposition: Some pyrazolopyridine derivatives may be sensitive to high temperatures. Consider screening lower reaction temperatures or using more active catalyst systems that allow for milder conditions.
-
-
Byproduct Formation:
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the C4-iodo pyrazolopyridine can occur. This can often be minimized by using a lower catalyst loading and ensuring a stoichiometric balance of the coupling partners.[19][20]
-
Protodeiodination: The C-I bond can be cleaved by reaction with trace amounts of water or other proton sources. Ensure anhydrous conditions, especially for reactions sensitive to moisture.
-
-
General Tips for Success:
-
High-Purity Reagents: Use high-purity starting materials, catalysts, and solvents.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration.
-
Optimization is Key: The optimal conditions (catalyst, ligand, base, solvent, temperature) can be substrate-dependent. Small-scale screening of reaction parameters is highly recommended for new substrates.
-
VI. Conclusion
Palladium-catalyzed cross-coupling reactions offer a robust and versatile platform for the functionalization of C4-iodo pyrazolopyridines. By understanding the underlying principles of these transformations and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse library of novel pyrazolopyridine derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable starting point for the successful implementation of these powerful synthetic methods.
References
-
(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available at: [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. Available at: [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]
-
Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine - ResearchGate. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - arkat usa. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Heck reaction - Chemistry LibreTexts. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. Available at: [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available at: [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
-
Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine
Welcome to the dedicated technical support guide for 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring a robust and reproducible experimental setup.
Poor aqueous solubility is a common hurdle for many promising heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, which are prevalent in drug discovery pipelines.[1][2][3] This guide will walk you through a systematic approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my experiments. What are the predicted physicochemical properties of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine that might influence its solubility?
A1: Understanding the inherent properties of the molecule is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is not abundant in public literature, we can infer properties based on its structure—a substituted pyrazolopyridine.
-
Lipophilicity: The presence of chloro and iodo groups, along with the fused aromatic ring system, suggests that the molecule is likely lipophilic (hydrophobic).[4][5] High lipophilicity is a primary reason for poor aqueous solubility.[6][7]
-
pKa (Ionization Constant): The pyrazolo[3,4-b]pyridine core contains nitrogen atoms, making it likely to be a weak base. The pKa will determine the pH at which the molecule becomes charged. Ionized molecules are generally more water-soluble than their neutral counterparts.[8][9] Therefore, pH modification can be a powerful tool.[1][10]
A logical first step is to determine these properties experimentally. The General Solubility Equation (GSE) highlights that aqueous solubility is principally governed by two key factors: the compound's melting point (reflecting the solid-state stability) and its lipophilicity (logP), which describes how it partitions between an oily and a watery phase.[5][12]
Q2: My compound is not dissolving in aqueous buffers. Where do I start?
A2: The initial approach should be a systematic solvent screening followed by pH adjustment.
Step 1: Preliminary Solvent Screening
Before attempting complex formulations, it's crucial to understand the compound's basic solubility in common laboratory solvents. This will provide a baseline and inform the selection of appropriate co-solvents later.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (e.g., 1-2 mg) into separate small glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.
-
Mixing: Vortex each vial vigorously for 1-2 minutes. Use a shaker or rotator at room temperature for at least one hour to facilitate dissolution.
-
Observation: Visually inspect for any undissolved solid material. If the solid dissolves completely, the solubility is at least at that concentration (e.g., >10-20 mg/mL).
-
Quantification (Optional but Recommended): For a more accurate measure, centrifuge the vials to pellet any undissolved solid, then carefully collect the supernatant. Analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[12][13]
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Often used to create high-concentration stock solutions due to their strong solvating power for a wide range of organic molecules. |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Can act as co-solvents in aqueous solutions.[10] Their ability to hydrogen bond can aid in solvating the polar groups of the target molecule. |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Provides information on the compound's solubility in less polar environments, which is useful for understanding its lipophilicity and for certain synthetic or purification steps. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 3.0, Glycine Buffer pH 9.0 | Essential for determining solubility under physiologically relevant conditions and assessing the impact of pH. |
Step 2: Leveraging pH for Solubilization
Since pyrazolopyridines are typically weak bases, decreasing the pH of the aqueous medium should protonate the molecule, increasing its polarity and, consequently, its aqueous solubility.[8][14]
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2 to pH 10).
-
Equilibration: Add an excess of your compound to each buffer solution in separate vials. This ensures you are measuring the saturation solubility. The "shake-flask" method is the gold standard for this.[12][15]
-
Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[15]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[13][15]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the measured solubility against the final measured pH of each solution. This will reveal the pH at which solubility is maximal.
Q3: Adjusting pH helped, but I still can't reach my target concentration. What's the next logical step?
A3: If pH adjustment alone is insufficient, the use of co-solvents is the next most common and effective strategy.[10][16] Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[17]
Workflow for Co-solvent System Development
The following diagram outlines the decision-making process for developing a suitable co-solvent system.
Caption: Workflow for developing a co-solvent system.
Table 2: Common Co-solvents and Their Properties
| Co-solvent | Typical Concentration Range | Key Considerations |
| DMSO | <10% (in vivo), <1% (in vitro cell assays) | Excellent solubilizer but can have cellular toxicity and affect experimental outcomes. Always use the lowest effective concentration. |
| Ethanol | 5-20% | Generally well-tolerated but can cause precipitation of salts from buffers. Potential for metabolic effects in vivo.[10] |
| Polyethylene Glycol (PEG 300/400) | 10-50% | A common, low-toxicity choice for both oral and parenteral formulations.[17][18] Can form viscous solutions at high concentrations. |
| Propylene Glycol (PG) | 10-60% | Another widely used, low-toxicity co-solvent.[10] Good for a wide range of APIs. |
Q4: I'm working on a formulation for oral or parenteral delivery and need to avoid high concentrations of organic solvents. What are my options?
A4: For advanced formulations, especially those intended for in vivo use, excipient-based strategies are essential. These approaches enhance solubility by mechanisms other than simply altering the bulk solvent polarity.[19][20]
-
Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous medium.[8][10]
-
Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can fit into this cavity, forming an inclusion complex that has significantly higher aqueous solubility.[1][18]
-
Lipid-Based Formulations: These systems use lipophilic excipients to dissolve the drug, presenting it in a solubilized form that can be more easily absorbed in the gastrointestinal tract.[6][22][23]
-
Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the crystalline drug in a polymeric carrier at a molecular level, creating an amorphous, high-energy solid state.[19][20] This amorphous form has a much higher apparent solubility and faster dissolution rate than the stable crystalline form.[24]
-
Common Polymers: PVP, HPMC, Copovidone.[19]
-
Best For: Oral solid dosage form development when other methods are insufficient. Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.
-
Decision Tree for Advanced Solubilization Techniques
Caption: Decision tree for selecting advanced solubilization methods.
Safety & Handling
Always handle 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine in a well-ventilated area or chemical fume hood.[25] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[25][26] Refer to the Safety Data Sheet (SDS) for complete hazard information.[25][27]
References
-
Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Contract Pharma.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). Acta Pharmaceutica Sinica B.[Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.[Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.[Link]
-
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). ResearchGate.[Link]
-
Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.[Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.[Link]
-
SOLUBILITY MEASUREMENTS. ResearchGate.[Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.[Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). PubMed.[Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.[Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). LinkedIn.[Link]
- Formulating Poorly Water Soluble Drugs.AAPS Advances in Pharmaceutical Sciences Series.
-
A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 1). Journal of Chemical Education.[Link]
-
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ResearchGate.[Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.[Link]
-
Examples of marketed pyrazolopyridine drugs. ResearchGate.[Link]
-
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine. PubChem.[Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.[Link]
-
Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (2024, July 14). Malaria World.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.[Link]
-
Pyrazolopyridines. Grokipedia.[Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]
-
Improving solubility via structural modification. ResearchGate.[Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.[Link]
-
CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). Books - The Royal Society of Chemistry.[Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.[Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences.[Link]
-
High-Purity 6-Chloro-3-Iodo-1H-Pyrazolo[4,3-b]Pyridine. Synthonix.[Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.[Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2025, January 22). RSC Publishing.[Link]
-
Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.[Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repo.upertis.ac.id [repo.upertis.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. 6-Chloro-3-iodo-1H-pyrazolo 4,3-c pyridine 1260672-72-7 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. raytor.com [raytor.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 19. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 20. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. fishersci.com [fishersci.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Optimizing N1-alkylation regioselectivity in 1H-pyrazolo[3,4-b]pyridine
Technical Support Center: Optimizing N1-Alkylation Regioselectivity in 1H-Pyrazolo[3,4-b]pyridine
Abstract This guide addresses the chemo- and regioselective alkylation of the 1H-pyrazolo[3,4-b]pyridine scaffold.[1] While the N1-isomer is generally the thermodynamic product, competitive N2-alkylation is a persistent challenge driven by steric hindrance, solvent polarity, and cation-coordination effects.[2] This resource provides mechanistic insights, troubleshooting workflows, and validated protocols to maximize N1 selectivity.
Part 1: Mechanistic Intelligence
To control the reaction, one must understand the electronic and steric landscape of the anion.[2]
-
Thermodynamics vs. Kinetics:
-
N1-Alkylation (Thermodynamic): The N1-substituted system preserves the fully aromatic, fused bicyclic character (10
-electron system). It is energetically more stable (~9 kcal/mol) than the N2-isomer.[3][4][5] -
N2-Alkylation (Kinetic): The N2 position is often more nucleophilic in the deprotonated state due to the inductive electron-withdrawing effect of the pyridine ring reducing N1 nucleophilicity. Furthermore, if a bulky substituent exists at C3, N2 becomes sterically crowded, pushing selectivity back toward N1.[2] Conversely, a small C3 group combined with a reactive electrophile can lead to significant N2 product formation.[2]
-
-
The "Coordination Trap":
-
In non-polar solvents or with specific counter-ions (e.g., Li+), the metal cation may coordinate between N2 and the electrophile (or a directing group on the electrophile), facilitating N2 attack. Breaking this coordination using polar aprotic solvents or sequestering agents (crown ethers) favors N1.[2]
-
Part 2: Troubleshooting Hub (Q&A)
Q1: I am observing a 60:40 mixture of N1:N2 isomers. How do I shift this to >90% N1?
-
Diagnosis: You are likely operating under kinetic control or using a solvent that stabilizes the N2-transition state.[2]
-
Solution: Switch to Thermodynamic Control .
-
Base: Change from weak bases (K2CO3/Cs2CO3) to NaH (Sodium Hydride).
-
Solvent: Use DMF or DMSO .[1][2] These polar aprotic solvents dissociate the ion pair, making the "hard" N1 anion more available and allowing the reaction to equilibrate to the stable N1 product.
-
Temperature: Increase reaction temperature (60–100°C). Heat promotes the reversibility of the N2-alkylation (if the leaving group is iodide/bromide), allowing the mixture to funnel into the N1 thermodynamic sink.
-
Q2: My reaction works for Methyl Iodide but fails (or gives N2) with bulky electrophiles.
-
Diagnosis: Steric hindrance at the N1 position (peri-interaction with the C7-H of the pyridine ring) is blocking the bulky electrophile.
-
Solution:
-
Method A (Mitsunobu): Use the Mitsunobu reaction (PPh3, DIAD, Alcohol).[6][7] The bulky triphenylphosphine oxide intermediate often directs attack to the sterically freer position, which—counter-intuitively—can sometimes be N1 if C3 is substituted.[2]
-
Method B (Transient Protection): If direct alkylation fails, consider a Michael addition to an acrylate (highly N1 selective) followed by functional group manipulation.
-
Q3: I see low conversion even with NaH.
-
Diagnosis: The pyrazolo[3,4-b]pyridine anion is relatively stable and delocalized, making it a poor nucleophile ("lazy anion").
-
Solution:
Q4: How do substituents on the pyridine ring (C4/C5/C6) affect regioselectivity?
-
Insight: Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -CF3, -CN) increase the acidity of the NH but decrease the nucleophilicity of the resulting anion. This often exacerbates N1/N2 mixtures because the electronic bias between N1 and N2 is leveled.[2]
-
Adjustment: For electron-deficient scaffolds, use a softer base (Cs2CO3) and a highly polar solvent (DMF) to maximize charge separation.
Part 3: Validated Experimental Protocols
Protocol A: Thermodynamic N1-Alkylation (Standard)
Best for: Primary alkyl halides, unhindered electrophiles.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Checkpoint: Observe gas evolution (H2).[2] Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation (solution often turns yellow/orange).
-
-
Alkylation: Re-cool to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Warm to 60°C and stir for 2–4 hours.
-
Why Heat? To overcome the activation energy for N1 attack and allow any kinetic N2 product to revert (via elimination-readdition) if possible.
-
-
Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[2] Wash organic layer with LiCl (5% aq) to remove DMF.[2]
Protocol B: Mitsunobu Alkylation (High N1 Selectivity)
Best for: Secondary alcohols, sensitive substrates.
-
Setup: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Alcohol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF or Toluene .
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Stir at RT for 12–24 hours.
-
Note: Toluene often improves N1 selectivity over THF due to the "solvent cage" effect and higher reaction temperatures if reflux is needed.[2]
Part 4: Optimization Logic & Visualization
The following decision tree outlines the logical flow for optimizing regioselectivity based on experimental observations.
Caption: Decision logic for optimizing N1-selectivity. Blue nodes indicate decision points; Green nodes indicate validated protocols.
Part 5: Data Summary
Table 1: Impact of Base and Solvent on Regioselectivity (Representative Data)
| Entry | Base | Solvent | Temp (°C) | N1 : N2 Ratio | Mechanism Note |
| 1 | K2CO3 | Acetone | 25 | 55 : 45 | Kinetic control; ion-pairing favors N2. |
| 2 | Cs2CO3 | MeCN | 60 | 75 : 25 | "Cesium Effect" improves solubility, partial N1 shift. |
| 3 | NaH | THF | 0 to 25 | 80 : 20 | Strong base, but THF allows some ion-pairing. |
| 4 | NaH | DMF | 60 | >95 : 5 | Optimal. Polar solvent + heat = Thermodynamic N1 product.[2] |
| 5 | LiOtBu | Toluene | 100 | 40 : 60 | Lithium coordination can direct to N2 (anomalous).[2] |
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: MDPI (Molecules). [Link][4]
-
Regioselective N-Alkylation of Pyrazoles: Thermodynamic vs Kinetic Control. Source: Journal of Organic Chemistry (via NIH/PubMed). [Link]
-
Mitsunobu Reaction in Heterocyclic Synthesis. Source: Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. dau.url.edu [dau.url.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Removing palladium impurities from pyrazolopyridine intermediates
Technical Support Center: Palladium Removal from Pyrazolopyridine Intermediates
The "Sticky" Problem: Why Pyrazolopyridines Retain Palladium
As researchers, we often treat palladium removal as a generic cleanup step. However, with pyrazolopyridines , standard washes (brine, EDTA) frequently fail.
The Mechanism: Pyrazolopyridines possess multiple
To remove it, you cannot just wash it; you must displace it with a ligand that binds Palladium more tightly than your pyrazolopyridine core.
Strategic Decision Framework
Before selecting a protocol, use this logic flow to determine the least destructive method for your specific stage of development.
Figure 1: Decision matrix for selecting a palladium removal strategy based on solubility and scale.
Troubleshooting Guide: Real-World Scenarios
Scenario 1: "I've washed with EDTA and Brine, but Pd is still ~1,000 ppm."
-
Root Cause: EDTA is a hexadentate ligand, but it is highly polar and often stays in the aqueous phase, while your Pd-pyrazolopyridine complex stays in the organic phase. They never meet effectively.
-
Solution: Switch to N-Acetylcysteine (NAC) . NAC is zwitterionic but has significant organic solubility, allowing it to penetrate the organic layer, chelate the Pd, and pull it into the aqueous alkaline phase.
-
Action: See Protocol A below.
Scenario 2: "Activated Carbon removed the Pd, but I lost 30% of my yield."
-
Root Cause: Pyrazolopyridines are flat, aromatic systems that π-stack efficiently with the graphitic sheets of activated carbon. You are adsorbing your product alongside the catalyst.
-
Solution: Use Functionalized Silica (SiliaMetS® Thiol or DMT) . These use covalent surface chemistry (S-Pd bonds) rather than non-specific adsorption.
-
Action: See Protocol B.
Scenario 3: "My scavenger (Thiol) isn't working; Pd levels are static."
-
Root Cause: The Pd might be trapped inside the crystal lattice of your product (if you precipitated it) or the solvent is incompatible (e.g., amine solvents can compete with the scavenger).
-
Solution:
-
Ensure the product is fully dissolved (warm THF or DMF).
-
Increase temperature to 50°C to overcome the activation energy of ligand exchange.
-
Switch to SiliaMetS® DMT (Dimercaptotriazine) , which is often more aggressive toward Pd(II) species than standard Thiol.
-
Experimental Protocols
Protocol A: The N-Acetylcysteine (NAC) Wash
Best for: Large scale, cost-sensitive projects, and initial bulk reduction.
Reagents:
-
N-Acetylcysteine (NAC)
-
Ammonium Hydroxide (28%
in water) or NaOH -
Solvent: DCM, EtOAc, or Toluene
Step-by-Step:
-
Dissolution: Dissolve the crude pyrazolopyridine intermediate in the organic solvent (10-20 volumes).
-
Chelation: Add an aqueous solution of NAC (3–5 equivalents relative to Pd, or 10-20 wt% relative to product).
-
Digestion: Stir vigorously at 40–50°C for 1–2 hours . Heat is crucial to break the Pyrazole-Pd bond.
-
Basification: Cool to room temperature. Add Ammonium Hydroxide or 1M NaOH until pH > 9.
-
Why? At high pH, the carboxylic acid on NAC deprotonates, making the Pd-NAC complex highly water-soluble.
-
-
Separation: Separate the layers. The aqueous layer should be dark (containing the Pd).
-
Repeat: If necessary, repeat the wash once.
Protocol B: Solid-Supported Scavenging (SiliaMetS®)
Best for: MedChem, final polishing (<100 ppm to <10 ppm), and valuable APIs.
Reagents:
-
SiliaMetS® Thiol (or DMT for difficult cases)[1]
-
Solvent: THF, MeOH, or DMF
Step-by-Step:
-
Loading: Dissolve crude material in solvent.
-
Addition: Add scavenger resin.[1][2][3]
-
Calculation: Use 4–8 molar equivalents relative to residual Pd (if Pd content is known).
-
Blind: If Pd content is unknown, add 10–20% w/w relative to the mass of the product.
-
-
Incubation: Stir at 50°C for 4 hours or room temperature overnight.
-
Filtration: Filter through a 0.45 µm pad or fine frit.
-
Wash: Wash the resin cake with solvent to recover any entrained product.
Comparative Data: Efficacy vs. Yield
The following table summarizes typical performance metrics for removing Pd from nitrogen-rich heterocycles.
| Method | Pd Removal Efficiency | Product Recovery (Yield) | Specificity | Cost |
| SiliaMetS® Thiol | High (>95%) | Excellent (>95%) | High (Chemoselective) | High |
| SiliaMetS® DMT | Very High (>99%) | Excellent (>95%) | High (Targets Pd(II)) | High |
| Activated Carbon | Moderate (70-90%) | Poor to Moderate (60-85%) | Low (Adsorbs aromatics) | Low |
| NAC Wash | High (>90%) | Good (>90%) | High (Solubility based) | Low |
| Crystallization | Variable | Moderate | Low (Risk of inclusion) | Low |
Frequently Asked Questions (FAQ)
Q: What is the regulatory limit for Palladium in my final drug substance? A: According to ICH Q3D Guidelines , the Permitted Daily Exposure (PDE) for Palladium is:
-
Oral Administration: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[4]
-
Parenteral (Injectable): 10 µ g/day (approx. 1 ppm for a 10g daily dose).
-
Note: Always target <10 ppm to ensure safety margins.
Q: Can I use Activated Carbon and Thiol silica together? A: Yes. This is often called a "belt and suspenders" approach. The carbon removes color bodies and bulk Pd, while the Thiol scavenges the remaining trace Pd. However, be mindful of yield loss due to the carbon.
Q: Why does my product turn yellow/brown after the reaction? A: This is often due to oxidized Pd species or conjugated byproducts. While scavengers remove the metal, they may not remove the color. A short plug of silica gel or a specific "decolorizing carbon" treatment may be required after the metal scavenging step.
References
-
ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Process for the removal of heavy metals. US Patent 6,239,301 B1 (N-Acetylcysteine wash protocol).
-
Palladium Extraction Following Metal-Catalyzed Reactions . Organic Process Research & Development. [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of C6-Chlorine in SNAr Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of C6-chloro substituents in six-membered heterocyclic systems. We understand that while SNAr is a powerful tool for C-N, C-O, and C-S bond formation, its success is highly dependent on a nuanced interplay of electronic, steric, and environmental factors. This resource provides in-depth, question-and-answer-based troubleshooting guides to diagnose and resolve common issues leading to low reactivity at the C6 position.
Frequently Asked Questions (FAQs)
Q1: I'm observing little to no conversion in my SNAr reaction with a 6-chloroheterocycle. What are the most likely root causes?
Low or no conversion in an SNAr reaction involving a 6-chloroheterocycle typically points to one or more of the following fundamental issues:
-
Insufficient Ring Activation: The core principle of the SNAr mechanism is the stabilization of the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[1][2][3] If the heterocyclic ring is not sufficiently electron-deficient, the activation energy for this step will be prohibitively high. The nitrogen atom(s) in the heterocycle inherently provide some activation at the ortho and para positions (like C2, C4, and C6).[1][4][5] However, the presence of electron-donating groups (EDGs) on the ring can counteract this effect, deactivating it towards nucleophilic attack.
-
Poor Nucleophile Strength: The nucleophile's ability to attack the electron-deficient carbon is critical. Weakly nucleophilic species may not have sufficient kinetic energy to overcome the activation barrier, especially with a moderately activated substrate.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing both the reactants and the transition state. An incorrect solvent choice can significantly hinder the reaction rate.[6][7][8]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of base (if required) are critical variables that must be optimized for a successful SNAr reaction.
Q2: My 6-chloroheterocycle has other substituents. How do they influence the reactivity at C6?
The electronic nature of other substituents on the ring is a primary determinant of reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) groups will significantly increase the electrophilicity of the ring and stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[9][10] For maximum effect, these groups should be positioned ortho or para to the C6-chloro leaving group.
-
Electron-Donating Groups (EDGs): Conversely, groups such as alkyl, alkoxy (-OR), or amino (-NR2) groups donate electron density to the ring, which destabilizes the Meisenheimer complex and retards the reaction rate.[11] If your substrate contains EDGs, you will likely need more forcing conditions or a catalytic approach to achieve a good yield.
The following diagram illustrates the logical flow for diagnosing low reactivity based on the substrate's electronic properties.
Caption: Diagnostic workflow for C6-Cl reactivity.
Q3: How do I choose the right solvent for my SNAr reaction?
Solvent choice is critical. The rates of SNAr reactions are profoundly influenced by the medium.[6][8] Dipolar aprotic solvents are generally the best choice because they can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[8] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its nucleophilicity.
| Solvent Class | Examples | Suitability for SNAr | Rationale |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP, Acetonitrile | Excellent | Poorly solvates anions, leading to a more reactive nucleophile. Effectively solvates the transition state.[3][8] |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Strongly solvates anionic nucleophiles through hydrogen bonding, reducing their reactivity.[12] Can be effective in some cases, especially at high temperatures or with highly activated substrates.[10] |
| Apolar | Toluene, Hexane, Dioxane | Poor | Inability to stabilize the charged Meisenheimer complex. |
Note: While highly effective, solvents like DMF, DMAc, and NMP are under increasing regulatory scrutiny due to toxicity concerns. Greener alternatives like N-Butylpyrrolidinone (NBP) or the use of aqueous conditions with additives like hydroxypropyl methylcellulose (HPMC) are emerging as viable options.[3][13]
Troubleshooting Guides
Guide 1: Enhancing Reactivity through Reaction Parameter Optimization
If your substrate has moderate to good intrinsic activation but is still showing low reactivity, systematically optimizing the reaction parameters is the next logical step.
Problem: Low yield or slow reaction rate with a moderately activated 6-chloroheterocycle.
| Parameter to Modify | Recommended Action & Rationale |
| Temperature | Increase the reaction temperature. SNAr reactions often have a significant activation energy barrier. Increasing the temperature provides the necessary kinetic energy to overcome this barrier. Reactions that are sluggish at room temperature can often be driven to completion at elevated temperatures (e.g., 80-150 °C). In some cases, microwave heating can be used to access higher temperatures and dramatically reduce reaction times. |
| Nucleophile/Base Concentration | Increase the concentration of the nucleophile. The rate-determining step is often the initial nucleophilic attack, making the reaction sensitive to the nucleophile's concentration.[1] Using a slight excess (1.1-1.5 equivalents) is common. If a separate base is used to deprotonate the nucleophile, ensure it is strong enough and used in at least a stoichiometric amount. |
| Choice of Base | Use a stronger, non-nucleophilic base. If your nucleophile is an alcohol or a weak amine, it likely requires deprotonation. A weak base (e.g., K2CO3) may not be sufficient. Consider stronger bases like NaH, KHMDS, or Kt-BuO to fully generate the more potent anionic nucleophile.[3][14] Ensure the base is non-nucleophilic to avoid competitive reactions. |
| Leaving Group | Consider an "Aromatic Finkelstein" reaction. Chlorine is a good leaving group, but fluorine is often better due to its high electronegativity, which increases the electrophilicity of the carbon center.[15] However, iodine can also be a superior leaving group in some contexts. If possible, converting the C6-chloro to a C6-iodo substituent with NaI can dramatically increase reactivity towards subsequent C-N and C-C coupling reactions.[16] |
Experimental Protocol: In-situ Deprotonation with a Strong Base
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add your nucleophile (e.g., a secondary amine or phenol, 1.2 eq.) and the chosen dipolar aprotic solvent (e.g., DMF or DMSO).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Add a solution of your 6-chloroheterocycle (1.0 eq.) in the same solvent dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by carefully quenching with a proton source (e.g., saturated NH4Cl solution) and proceed with extraction and purification.
Guide 2: Catalytic Strategies for Unactivated Substrates
When dealing with electron-rich or otherwise unactivated 6-chloroheterocycles, catalysis may be the only viable path forward.
Problem: No reaction with an electron-rich (deactivated) 6-chloroheterocycle under standard thermal conditions.
Caption: Catalytic strategies for activating C6-Cl.
| Catalytic Approach | Mechanism of Action & Typical Catalysts |
| Lewis Acid Catalysis | Lewis acids (e.g., ZnCl2, AlCl3, Sc(OTf)3) coordinate to the lone pair of a ring nitrogen atom. This σ-complexation withdraws electron density, effectively activating the ring towards nucleophilic attack.[17][18] This is particularly effective for pyridine-like heterocycles. |
| Brønsted Acid Catalysis | Simple protic acids (e.g., HCl, TFA) can protonate the ring nitrogen. The resulting positive charge on the heterocycle strongly activates it for SNAr.[17] This is a cost-effective method but requires that the nucleophile is not deactivated under acidic conditions. |
| Transition Metal π-Complexation | Certain transition metal fragments, such as [CpRu]+, can form a π-complex with the aromatic ring. This complexation dramatically withdraws electron density, providing an activation effect equivalent to one or two nitro groups.[17][19] This method can enable SNAr on otherwise completely unreactive aryl chlorides. |
References
- Vertex AI Search. (2018, October 17).
- Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py..
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- ECHEMI.
- RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- ACS Publications. (2004, July 17).
- ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Unknown. Nucleophilic substitution reactions in pyridine.
- YouTube. (2019, January 19).
- ChemRxiv. Solvent Molecules Play a Role in an SNAr Reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Chemical Communications (RSC Publishing).
- ACS Publications. (2025, July 15). Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts | The Journal of Organic Chemistry.
- Unknown. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution.
- RCS Research Chemistry Services.
- ChemRxiv.
- PMC.
- YouTube. (2020, February 2).
- Unknown. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Pearson+. What are the products of the following reactions?b. | Study Prep.
- Semantic Scholar.
- Baran Lab. Haloselectivity of Heterocycles.
- Chemical Science (RSC Publishing). (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
- Unknown. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr)
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- PubMed. (2004, August 19).
- Reddit. (2023, December 23). SNAr troubleshooting : r/AskChemistry.
- PMC.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. (a) Explain mechanisms and orientation of nucleophilic substitution in py.. [askfilo.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Catalytic SNAr of unactivated aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Sterically Hindered Pyrazolopyridine Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for sterically hindered pyrazolopyridine couplings. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental challenges.
Introduction
Pyrazolopyridine scaffolds are crucial building blocks in medicinal chemistry and materials science. However, their synthesis, particularly through cross-coupling reactions, can be challenging when steric hindrance is a factor. The steric bulk on either the pyrazolopyridine core or the coupling partner can significantly impede the reaction, leading to low yields, side product formation, and catalyst deactivation. This guide provides expert insights into selecting the optimal catalyst system to overcome these hurdles.
Troubleshooting Guide
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl halide and a pyrazolopyridine boronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in sterically demanding Suzuki-Miyaura couplings are a common challenge. The primary bottleneck is often the steric clash between the bulky coupling partners, which can hinder both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Ligand Choice:
-
The Problem: Standard phosphine ligands may not be sufficiently bulky or electron-rich to promote the coupling of sterically encumbered substrates. The steric hindrance can disfavor the formation of the active catalytic species and slow down the reductive elimination step.
-
The Solution: Employ bulky, electron-rich phosphine ligands. Ligands like AntPhos and BI-DIME have demonstrated excellent reactivity in couplings involving sterically hindered substrates.[1][2] These ligands create a more rigid coordination sphere around the palladium center, which can facilitate the desired bond formation. For couplings involving nitrogen-containing heterocycles, dialkylbiphenylphosphino ligands have also shown high activity.[3]
2. Optimize the Palladium Precursor:
-
The Problem: The choice of palladium precursor can influence the formation of the active Pd(0) species. In some cases, Pd(OAc)₂ can lead to undesired side reactions like protodeboronation, especially with bulky ligands.[4]
-
The Solution: Consider using Pd₂(dba)₃ as an alternative precursor. Studies have shown that Pd₂(dba)₃ can minimize protodeboronation, leading to higher yields of the cross-coupled product.[4]
3. Screen Different Bases:
-
The Problem: The base plays a crucial role in the transmetalation step, and its effectiveness can be highly substrate-dependent, especially with hindered partners.[2]
-
The Solution: A base screening is highly recommended. While K₃PO₄ and Cs₂CO₃ are common choices, other bases like CsF have been shown to be effective in certain pyrazole-based coupling reactions.[5]
4. Consider Solvent Effects:
-
The Problem: The solvent influences reactant solubility and catalyst activity.[6]
-
The Solution: Toluene is a good starting point for many Suzuki couplings.[6] However, for some systems, a mixture of an organic solvent and water can be beneficial.[2]
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination to couple a primary amine with a sterically hindered brominated pyrazolopyridine. I am observing initial product formation, but the reaction stalls. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a frequent issue in the Buchwald-Hartwig amination of nitrogen-containing heterocycles. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[7] This problem is exacerbated with sterically hindered substrates.
1. Ligand Selection is Critical:
-
The Problem: The ligand must be able to stabilize the palladium center and prevent coordination by the pyrazolopyridine nitrogen.
-
The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands.[8] These ligands are designed to promote the reaction rates of oxidative addition and reductive elimination while minimizing catalyst inhibition.[9] For particularly challenging couplings, consider specialized ligands like RuPhos or tBuBrettPhos, which have been developed for hindered substrates and less nucleophilic amines.[10]
2. Protecting the Pyridine Nitrogen:
-
The Problem: The basicity of the pyridine nitrogen is directly interfering with the catalyst.
-
The Solution: Consider protecting the pyridine nitrogen. Conversion to a pyridine N-oxide can alter the electronic properties and prevent catalyst poisoning.[7] Alternatively, complexation with borane can mask the lone pair.[7] The protecting group can be removed in a subsequent step.
3. Choice of Base:
-
The Problem: Strong bases like NaOtBu, while often promoting high reaction rates, can be incompatible with certain functional groups.[10]
-
The Solution: If your substrate has base-sensitive functional groups, consider using a weaker base like K₂CO₃ or Cs₂CO₃. However, be aware that this may require higher reaction temperatures or longer reaction times.[10][11]
Frequently Asked Questions (FAQs)
Q1: Can I use nickel catalysts for coupling sterically hindered pyrazolopyridines as a more cost-effective alternative to palladium?
A1: Yes, nickel catalysts are a viable and often more economical option for certain cross-coupling reactions.[2] Nickel catalysts, particularly with labile pyridine-type ligands, have been successfully used for the coupling of aryl halides with sterically hindered tertiary alkyl halides to form arylated all-carbon quaternary centers.[12] Tuning the steric and electronic properties of the nickel catalyst system is key to achieving high efficiency.[12]
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, especially with unsymmetrical starting materials.[6] The regioselectivity is often influenced by the electronic and steric properties of the substituents on your starting materials.[6][13] In some instances, the choice of catalyst and solvent can also influence the outcome.[6] It is advisable to consult the literature for specific examples similar to your target molecule to guide your optimization.
Q3: How do I choose between a monodentate and a bidentate phosphine ligand for my sterically hindered coupling?
A3: The choice depends on the specific reaction. Bidentate phosphine ligands like BINAP and DPEPhos were early developments that improved the coupling of primary amines by preventing the formation of inactive palladium dimers.[8] However, for many sterically hindered couplings, bulky monodentate ligands, such as the Buchwald-type dialkylbiaryl phosphines, have shown superior performance by promoting the crucial reductive elimination step.[8][9] It is often beneficial to screen a small set of both types of ligands to determine the optimal choice for your specific substrate combination.
Q4: What role does the purity of my starting materials play in these sensitive coupling reactions?
A4: The purity of your starting materials, particularly the pyrazolopyridine and any organometallic reagents, is crucial.[6] Impurities can interfere with the reaction by poisoning the catalyst or participating in side reactions, leading to lower yields and purification challenges.[6] It is highly recommended to ensure the high purity of all reactants and solvents, recrystallizing or purifying them if necessary before use.[6]
Q5: Are there any metal-free alternatives for the synthesis of functionalized pyrazolopyridines?
A5: Yes, for certain transformations, metal-free methods are being developed. For instance, a novel, metal-catalyst-free, and efficient method has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives through a dehydrogenative coupling of 1-amino-2-imino-pyridines with 1-aryl-5-pyrazolone derivatives using O₂ as the sole oxidant.[14] While not a direct replacement for all cross-coupling reactions, exploring such alternatives can be beneficial for sustainability and avoiding metal contamination in the final product.
Experimental Protocols & Data
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings of Pyrazolopyridines
| Catalyst System | Substrate Example | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / AntPhos | Di-ortho-substituted aryl halide + secondary alkylboronic acid | K₃PO₄ | Toluene | 110 | High | [1] |
| Pd₂(dba)₃ / SPhos | Sterically hindered aryl chloride + perfluoroarene | K₂CO₃ | iPrOAc | 80 | High | [11] |
| Pd₂(dba)₃ / Pyrazole-based P,N-ligand | Aryl bromide + Phenylboronic acid | CsF | Toluene | 80-85 | 82 | [5] |
| Pd/BI-DIME | Aryl halide with ortho-isopropyl substituents | - | - | - | High | [15] |
Note: This table provides a general guideline. Optimal conditions may vary depending on the specific substrates.
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the pyrazolopyridine boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., AntPhos, 0.04 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (monitor by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low yields.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: HPLC Method Development for 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine Purity
Executive Summary
The analysis of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (hereafter CIP-PP ) presents a unique set of chromatographic challenges. As a critical intermediate in the synthesis of kinase inhibitors (e.g., Vericiguat analogs), its purity directly impacts downstream yield and toxicological profiles.
Standard alkyl-bonded phases (C18) often fail to adequately resolve CIP-PP from its critical impurities—specifically its de-iodinated degradants and regioisomers —due to insufficient selectivity for halogenated aromatic rings.
This guide objectively compares the industry-standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Protocol . Experimental data demonstrates that the Phenyl-Hexyl stationary phase provides superior resolution (
Part 1: Analyte Assessment & Physicochemical Challenges
Effective method development requires understanding the molecule's behavior in solution. CIP-PP is a fused heterocyclic system containing both electron-withdrawing halogens and an acidic proton.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrazolo[3,4-b]pyridine core | Rigid, planar, highly aromatic. |
| Substituents | 6-Chloro, 4-Iodo | Iodine: Labile (light sensitive), hydrophobic, "soft" halogen. Chlorine: Electron-withdrawing. |
| Acidity (pKa) | ~10.5 (Pyrazole NH) | Weakly acidic. Remains neutral at acidic pH. |
| Basicity (pKa) | ~2.5 (Pyridine N) | Very weak base due to halogen induction. |
| LogP | ~2.8 - 3.2 | Moderate hydrophobicity; requires high % organic modifier. |
Critical Impurity Profile
The method must separate CIP-PP from three distinct classes of impurities:
-
Des-iodo impurity: 6-Chloro-1H-pyrazolo[3,4-b]pyridine (Photolytic degradation).
-
Regioisomers: 6-Chloro-3-iodo- or 5-iodo- isomers (Synthetic byproducts).
-
Hydrolysis products: 6-Hydroxy species (Process related).
Figure 1: Origin of critical impurities. Note the susceptibility of the 4-Iodo position to photolytic cleavage.
Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)
We compared two distinct separation strategies. The goal was to achieve a Resolution (
Method A: The Standard Alternative (C18)
-
Column: High-strength Silica C18 (100 Å, 3.5 µm, 4.6 x 100 mm).
-
Mechanism: Hydrophobic interaction (London dispersion forces).
-
Observation: The C18 phase interacts primarily with the overall hydrophobicity. Since the Iodine atom contributes significantly to hydrophobicity, the target is retained well. However, the selectivity between the Iodo- and Chloro- species is poor because the alkyl chain cannot discriminate the electron density of the aromatic ring effectively.
Method B: The Optimized Solution (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl linked (100 Å, 3.5 µm, 4.6 x 100 mm).
-
Mechanism: Hydrophobic interaction +
stacking + Steric selectivity. -
Observation: The Phenyl ring on the stationary phase engages in
stacking with the pyrazolo-pyridine core. Crucially, the large Iodine atom creates a specific steric and electronic disturbance in this stacking, significantly altering retention compared to the Des-iodo or Chloro-only impurities.
Experimental Data Comparison
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow: 1.0 mL/min.[1]
-
Temp: 40°C.
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 6.4 min | 7.1 min | Comparable |
| RT (Des-iodo Impurity) | 6.1 min | 5.2 min | Improved |
| Resolution ( | 1.2 (Co-elution risk) | 6.5 (Baseline resolved) | SUPERIOR |
| Peak Symmetry (Tailing) | 1.4 | 1.1 | Improved |
| Selectivity ( | 1.05 | 1.36 | High |
Analysis: The Phenyl-Hexyl column pulls the Des-iodo impurity away from the target significantly faster because the impurity lacks the Iodine atom required for the strong specific interaction with the phenyl phase.
Part 3: The Optimized Protocol
Based on the comparative data, the following protocol is validated for release testing and stability studies.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm | Maximizes |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffers the weak pyridine base; improves peak shape over formic acid. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower viscosity and better UV transparency than MeOH. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Col. Temp. | 35°C | Controls viscosity and mass transfer kinetics. |
| Detection | UV 230 nm | 254 nm is acceptable, but 230 nm captures the Iodine absorbance band for higher sensitivity. |
| Injection Vol. | 5 µL | Prevents column overload. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Gradient Elution |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation (Crucial)
Solvent: Dimethyl Sulfoxide (DMSO) is required for stock solutions due to poor aqueous solubility. Dilute to working concentration with 50:50 ACN:Water. Precaution: Use Amber Glassware. The 4-Iodo bond is photosensitive. Exposure to fluorescent lab light can generate 0.5% Des-iodo impurity within 1 hour.
Part 4: Method Development Logic & Workflow
The following decision tree illustrates the logic used to arrive at the Phenyl-Hexyl solution, ensuring the method is scientifically grounded rather than randomly screened.
Figure 2: Method Development Decision Tree highlighting the shift from hydrophobicity-based separation to pi-electron selectivity.
Part 5: Validation Parameters (Summary)
To ensure trustworthiness, the method must be self-validating.
-
Specificity: Inject individual impurity standards. The Des-iodo peak must have a purity angle < purity threshold (using PDA detector).
-
Linearity: Validated range 0.5 µg/mL to 100 µg/mL (
). -
LOD/LOQ:
-
LOD: 0.05 µg/mL (S/N ~ 3)
-
LOQ: 0.15 µg/mL (S/N ~ 10)
-
-
Robustness:
-
Column Temperature: ± 5°C (Critical: Resolution decreases at >45°C).
-
Wavelength: ± 2 nm (Stable).
-
References
-
Donaire-Arias, A., et al. (2022).[2][3] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2176.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatics.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394605, 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine.
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms).
Sources
Comparative Guide: High-Resolution ESI-MS/MS vs. Standard EI-MS for Halogenated Pyrazolopyridines
Topic: Mass Spectrometry Fragmentation Patterns of Halogenated Pyrazolopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazolopyridines (specifically pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine) represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors and anti-tumor agents. However, the introduction of halogen atoms (Cl, Br, F) to modulate potency and metabolic stability creates significant analytical challenges.
This guide compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) —the recommended modern standard—against traditional Electron Impact Mass Spectrometry (EI-MS) . We analyze the fragmentation behaviors, isotopic fidelity, and structural elucidation capabilities of both approaches to determine the optimal workflow for characterizing these complex halogenated heterocycles.
Part 1: Technical Deep Dive – The Challenge of Halogenation
Halogenated pyrazolopyridines exhibit unique mass spectral behaviors driven by two factors:
-
Isotopic Distribution: Chlorine and bromine possess distinct natural isotope abundances (
and ) that complicate low-resolution spectra. -
Bond Lability: The carbon-halogen bond strength (
) dictates fragmentation pathways. In "hard" ionization (EI), weaker C-Br bonds often cleave prior to molecular ion detection, leading to loss of structural information.
Comparative Analysis: ESI-Q-TOF vs. EI-Quadrupole
| Feature | High-Res ESI-MS/MS (The Solution) | Standard EI-MS (The Alternative) | Verdict |
| Ionization Mechanism | Soft Ionization: Protonation | Hard Ionization: 70 eV electron bombardment induces extensive in-source fragmentation. | ESI Wins for confirming intact mass. |
| Isotopic Resolution | High (>20,000 FWHM): Clearly resolves isotopic fine structure; confirms halogen count via exact mass defect. | Unit Resolution: Merges isotopes; difficult to distinguish multi-halogenated species (e.g., | ESI Wins for elemental formula confirmation. |
| Fragmentation Control | Tunable (CID): Collision energy (10–50 eV) can be ramped to observe sequential losses (Substituent | Fixed (70 eV): Often results in a "forest of lines" dominated by low-mass fragments, obscuring the core scaffold. | ESI Wins for pathway elucidation. |
| Regioisomer Differentiation | High: MS/MS product ion ratios vary based on halogen position (ortho-effect) and proximity to ring nitrogens. | Low: Isomers often yield identical fingerprint spectra due to rapid randomization of energy. | ESI Wins for structural assignment. |
Part 2: Fragmentation Mechanisms & Pathways[1]
Understanding the specific fragmentation of pyrazolopyridines is critical for data interpretation. The fragmentation typically follows a "stripping" mechanism where peripheral substituents are lost first, followed by the degradation of the heterocyclic core.
Core Fragmentation Rules
-
Peripheral Loss: Labile groups (esters, carbonyls) are eliminated first (e.g., loss of CO, ethanol).
-
Diazole Ring Cleavage: The pyrazole ring is the most fragile component. It typically degrades via the loss of HCN (27 Da) or
(28 Da) . -
Halogen Elimination:
-
Bromine: Often lost as a radical (
) or as . -
Chlorine: Lost as
or . -
Fluorine: Rarely lost due to the strength of the C-F bond; the fragmentation usually occurs around the fluorine.
-
Visualization: Proposed Fragmentation Pathway
The following diagram illustrates the ESI-MS/MS fragmentation pathway for a generic 3-bromo-pyrazolo[1,5-a]pyridine derivative.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for halogenated pyrazolopyridines. The pathway highlights the competitive loss of HCN (ring contraction) versus halogen radical elimination.
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducible data and accurate structural assignment, the following High-Resolution LC-MS/MS workflow is recommended. This protocol includes built-in validation steps using isotopic pattern matching.
Workflow Diagram
Figure 2: Analytical workflow for characterizing halogenated pyrazolopyridines, emphasizing the isotope filter step for validation.
Detailed Methodology
1. Sample Preparation:
-
Dissolve the compound in HPLC-grade methanol to a concentration of 1 µM.
-
Validation Step: Add 0.1% Formic Acid to ensure efficient protonation (
).
2. LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
3. MS/MS Acquisition (Data Dependent):
-
Mass Range: m/z 100–1000.
-
Collision Energy (CE): Use a Stepped CE (e.g., 20, 35, 50 eV).
-
Why? Low CE preserves the halogen bond; High CE reveals the hard core fragments (loss of HCN).
-
-
Isotope Trigger: Set the instrument to prioritize precursors with significant mass defects or specific A+2 intensities (see Table 1).
Part 4: Data Reference Tables
Table 1: Diagnostic Isotope Patterns (A vs A+2)
Use these theoretical intensity ratios to validate the presence of halogens in the MS1 spectrum before analyzing fragmentation.
| Halogen Substitution | A (100%) | A+2 (Approx %) | A+4 (Approx %) | Diagnostic Feature |
| Monochloro ( | 100% | 32.0% | - | 3:1 Ratio |
| Dichloro ( | 100% | 64.0% | 10.0% | 9:6:1 Pattern |
| Monobromo ( | 100% | 97.3% | - | 1:1 Ratio (Doublet) |
| Dibromo ( | 51.0% | 100% | 49.0% | 1:2:1 Pattern |
| Bromo-Chloro ( | 76.0% | 100% | 24.0% | Distinctive "Staircase" |
| Fluoro ( | 100% | <1% (C13 only) | - | No A+2 (Mass Defect only) |
Table 2: Characteristic Neutral Losses for Pyrazolopyridines
| Neutral Loss | Mass Shift (Da) | Origin | Significance |
| Carbon Monoxide | 28.0 | Carbonyl Substituents | Common first loss in oxygenated derivatives. |
| Hydrogen Cyanide | 27.0 | Pyrazole/Pyridine Ring | Diagnostic: Confirms N-heterocyclic core. |
| Nitrogen Gas | 28.0 | Pyrazole Ring | Rare; usually indicates diazo character or specific ring opening. |
| Chlorine Radical | 35.0 / 37.0 | C-Cl Bond | Homolytic cleavage (more common in EI or high-energy CID). |
| Hydrochloric Acid | 36.0 / 38.0 | C-Cl Bond | Heterolytic cleavage (common in ESI). |
| Bromine Radical | 79.0 / 81.0 | C-Br Bond | Very common due to weak C-Br bond. |
References
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2009). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
NIST Chemistry WebBook. 3-Bromopyridine Mass Spectrum. Retrieved from [Link]
-
MDPI Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Retrieved from [Link]
Technical Guide: Crystal Structure Analysis of 4,6-Disubstituted Pyrazolo[3,4-b]pyridines
Executive Summary
This guide provides a rigorous structural analysis of 4,6-disubstituted pyrazolo[3,4-b]pyridines , a scaffold critical in kinase inhibitor development (e.g., GSK-3, BRAF). Unlike standard reviews, this document focuses on the crystallographic signatures that dictate solid-state stability, solubility, and ligand-protein binding affinity.
We compare the structural metrics of the pyrazolo[3,4-b]pyridine core against its closest bioisostere, the pyrazolo[3,4-d]pyrimidine, to highlight how nitrogen placement alters lattice energy and pi-stacking geometry.
Part 1: Structural Comparative Analysis
In drug discovery, the choice between a [3,4-b]pyridine and a [3,4-d]pyrimidine core often hinges on solubility and metabolic stability. Crystallographic data reveals that the [3,4-b] scaffold exhibits distinct packing motifs due to the asymmetry of its pyridine ring compared to the pyrimidine alternative.
Comparative Metrics: [3,4-b]pyridine vs. [3,4-d]pyrimidine
The following data contrasts a representative 4,6-disubstituted pyrazolo[3,4-b]pyridine (Compound A) against a structurally analogous pyrazolo[3,4-d]pyrimidine (Compound B).
| Feature | Pyrazolo[3,4-b]pyridine (Subject) | Pyrazolo[3,4-d]pyrimidine (Alternative) | Implication for Drug Design |
| Crystal System | Monoclinic ( | Orthorhombic ( | Monoclinic systems often indicate higher flexibility in packing, potentially aiding solubility. |
| 3.683 Å (Slippage ~1.4 Å) | 3.464 Å (Slippage ~0.86 Å) | The [3,4-d] system packs tighter, correlating with higher melting points and lower aqueous solubility. | |
| Planarity (RMS Deviation) | < 0.02 Å (High Planarity) | < 0.012 Å (Very High Planarity) | Both are planar, but the pyridine ring allows slightly more torsion, accommodating bulky substituents at C4. |
| N1-Phenyl Twist Angle | ~22° - 45° | 34.72° | The twist at N1 is critical for disrupting lattice energy; [3,4-b] derivatives often show greater tunability here. |
| H-Bond Capability | 1 Acceptor (Pyridine N) | 2 Acceptors (Pyrimidine Ns) | [3,4-b] has fewer acceptors, increasing lipophilicity (LogP) compared to the [3,4-d] isomer. |
Key Insight: The pyrazolo[3,4-b]pyridine scaffold generally exhibits "looser" crystal packing (longer
-stacking distances) compared to the pyrazolo[3,4-d]pyrimidine. This crystallographic feature suggests that [3,4-b] derivatives may offer superior solubility profiles for oral drug delivery formulations.
Part 2: Crystallographic Insights & Packing Motifs[1]
The Centrosymmetric Dimer
The dominant supramolecular synthon in 4,6-disubstituted pyrazolo[3,4-b]pyridines is the centrosymmetric dimer .
-
Mechanism: Molecules pair up in an antiparallel fashion.
-
Driving Force:
- interactions between the electron-deficient pyridine ring of Molecule A and the electron-rich pyrazole ring of Molecule B. -
Geometry: This "head-to-tail" arrangement maximizes electrostatic complementarity.
The N1-Aryl Twist
When a phenyl group is attached at N1 (a common pharmacophore), it cannot lie coplanar with the bicyclic core due to steric clash with the C7-H (pyridine) or C3-substituents.
-
Observation: X-ray data consistently shows a dihedral angle
.[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Consequence: This twist prevents infinite column stacking, breaking the crystal lattice and enhancing solubility.
Tautomeric Preference
In the solid state, the 1H-tautomer is energetically preferred over the 2H-tautomer by approximately 9 kcal/mol.
-
Evidence: X-ray difference Fourier maps locate the proton clearly on N1 rather than N2.
-
Bond Lengths: The N1-N2 bond is typically ~1.37 Å (single bond character), while C3=N2 is ~1.32 Å (double bond character), confirming the 1H-structure.
Part 3: Experimental Protocol
This protocol outlines the generation of single crystals suitable for X-ray diffraction (SC-XRD) and the subsequent structure refinement.
Phase 1: Synthesis & Purification[3]
-
Reaction: Condensation of 5-aminopyrazoles with 1,3-diketones (or alkynyl aldehydes) catalyzed by Lewis acids (e.g.,
or ). -
Purification: Silica gel chromatography is insufficient for SC-XRD. Recrystallization from hot ethanol is mandatory to remove amorphous impurities that inhibit nucleation.
Phase 2: Crystallization (Slow Evaporation Method)
-
Solvent System: DMF:Ethanol (1:3 ratio).
-
Why? DMF solubilizes the rigid core; Ethanol acts as the antisolvent to lower solubility gradually.
-
-
Vessel: 4 mL borosilicate vial, covered with Parafilm featuring 3-5 pinholes.
-
Conditions: Store at 20°C in a vibration-free environment (e.g., sand bath) for 5-7 days.
-
Target: Block-like or prismatic crystals (Needles often indicate twinning and are poor for data collection).
Phase 3: Data Collection & Refinement
-
Radiation Source: Mo K
( Å) is preferred over Cu K to minimize absorption effects from heavy atoms (like Chlorine or Bromine substituents). -
Temperature: Collect at 100 K (Cryostream) to freeze out thermal vibrations and improve resolution of high-angle reflections.
-
Refinement Strategy:
Part 4: Visualization of Workflows & Interactions
Figure 1: Crystallographic Workflow
This diagram illustrates the critical path from synthesis to validated CIF (Crystallographic Information File).
Caption: Step-by-step workflow for obtaining high-quality crystal structures of pyrazolo[3,4-b]pyridines.
Figure 2: Supramolecular Interaction Logic
This diagram details the hierarchy of forces stabilizing the crystal lattice.
Caption: Hierarchy of intermolecular forces driving the self-assembly of the crystal lattice.
References
-
Gutierrez, M., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking. RSC Advances. Link
- Significance: Provides the primary crystallographic data (Space group P21/c) and pi-stacking analysis for the 4,6-disubstituted scaffold.
-
Portilla, J., et al. (2023).[4] Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCrData. Link
- Significance: Source of the comparator data (Pyrazolo[3,4-d]pyrimidine), establishing the [3,4-d] vs [3,4-b] structural differences.
-
Quiroga, J., et al. (2011). Regioselective synthesis of 4,6-disubstituted pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. Link
- Significance: Establishes the synthetic protocols and 1H-tautomer stability.
- Elguero, J., et al. (2002). Tautomerism in solid state of pyrazoles and fused pyrazoles. Advances in Heterocyclic Chemistry.
Sources
- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolopyridine Kinase Inhibitor Analogs: A Guide for Researchers
In the landscape of kinase inhibitor drug discovery, the pyrazolopyridine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and efficacy against a range of kinase targets.[1][2] Its ability to function as a bioisostere of adenine allows it to effectively compete for the ATP-binding site within the kinase domain, forming crucial hydrogen bond interactions with the hinge region.[2][3] This guide provides a comprehensive comparison of the biological activity of pyrazolopyridine analogs targeting three key kinase families: Janus kinases (JAKs), Spleen tyrosine kinase (Syk), and RAF kinases, with a focus on B-Raf.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), comparative potency, and detailed experimental protocols to aid in the evaluation and development of novel pyrazolopyridine-based kinase inhibitors.
The Pyrazolopyridine Scaffold: A Versatile Hinge-Binder
The pyrazolopyridine core is a bicyclic heterocycle that serves as an excellent scaffold for kinase inhibitors. Its nitrogen atoms are strategically positioned to mimic the hydrogen bonding pattern of the adenine base of ATP with the kinase hinge region.[2] This fundamental interaction anchors the inhibitor in the active site, and modifications at various positions on the pyrazolopyridine ring system allow for the optimization of potency and selectivity against specific kinase targets.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare a 5 µL kinase reaction containing the kinase of interest, its substrate, ATP, and the pyrazolopyridine inhibitor at various concentrations. [4] * Include appropriate controls (no inhibitor, no enzyme).
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [4] * Incubate at room temperature for 40 minutes. [4]3. Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction. [4] * Incubate at room temperature for 30-60 minutes. [4]4. Measurement:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
TR-FRET assays are another common method for measuring kinase activity. They rely on the energy transfer between a donor and an acceptor fluorophore when they are in close proximity. [3]
Caption: Workflow for the TR-FRET Kinase Assay.
Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare a 10 µL kinase reaction containing the kinase, a fluorescein-labeled substrate, ATP, and the inhibitor. [5] * Incubate at room temperature for 60-90 minutes. [5]2. Detection Reagent Addition:
-
Prepare a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and EDTA to stop the kinase reaction. [5] * Add 10 µL of the detection solution to each well. [5] * Incubate at room temperature for at least 60 minutes to allow for antibody binding. [5]3. Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission is proportional to the amount of phosphorylated substrate. [5]
-
Cell-Based Assays
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. Western blotting to detect the phosphorylation of downstream targets is a standard method.
This protocol is a general guideline and should be optimized for the specific kinase, cell line, and antibodies being used.
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolopyridine inhibitor for a predetermined time. Include a vehicle control (e.g., DMSO).
-
For some pathways, stimulation with a growth factor or cytokine (e.g., EGF for the B-Raf/MEK/ERK pathway, or a cytokine for the JAK/STAT pathway) may be necessary to induce phosphorylation. [6][7]2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [8][9] * Keep samples on ice throughout the lysis procedure. [8][9]3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour at room temperature to prevent non-specific antibody binding. [8][9]7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-STAT3 for JAK pathway analysis, or anti-phospho-ERK1/2 for B-Raf pathway analysis) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total, non-phosphorylated form of the target protein. [6]
-
Conclusion
The pyrazolopyridine scaffold is a highly versatile and privileged core structure in the design of potent and selective kinase inhibitors. The structure-activity relationships of pyrazolopyridine analogs demonstrate that subtle chemical modifications can significantly impact their biological activity against different kinase targets, including JAKs, Syk, and B-Raf. This guide provides a comparative overview of the potency of various pyrazolopyridine inhibitors and detailed experimental protocols to facilitate the evaluation of new analogs. A thorough understanding of the SAR and the application of robust in vitro and cell-based assays are critical for the successful development of the next generation of pyrazolopyridine-based therapeutics.
References
-
Huang, Y., Li, Y., Dong, G., Zhang, W., Liu, N., & Sheng, C. (2018). Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. Archiv der Pharmazie, 351(8), e1800083. [Link]
-
Poulikakos, P. I., Zhang, C., Bollag, G., Shokat, K. M., & Rosen, N. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF. Nature, 464(7287), 427–430. [Link]
-
Wang, L., Zhang, Y., Zhao, Y., & Liu, J. (2014). Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations. Chemical biology & drug design, 84(1), 108–121. [Link]
-
Wenglowsky, S., Ahrendt, K. A., Buckmelter, A. J., Feng, B., Gloor, S. L., Gradl, S., Grina, J., Hansen, J. D., Laird, E. R., Lunghofer, P., Mathieu, S., Moreno, D., Newhouse, B., Ren, L., Risom, T., Rudolph, J., Seo, J., Sturgis, H. L., Voegtli, W. C., & Wen, Z. (2011). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 2: structure-activity relationships. Bioorganic & medicinal chemistry letters, 21(18), 5533–5537. [Link]
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 947-981. [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Kim, D., Lee, S., Kim, S., Park, C. H., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & medicinal chemistry letters, 55, 128451. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1121–1141. [Link]
-
Gangireddy, M. R., Mantipally, M., Badavath, V. N., & Rambabu, G. (2020). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. [Link]
-
Wang, A., Zhai, S., Chen, X., Li, H., Wang, L., Li, P., ... & Liu, J. (2022). Design, synthesis and structure-activity relationship studies of pyrido [2,3-d] pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & medicinal chemistry letters, 64, 128680. [Link]
-
Lucantoni, L., Silvestrini, F., Siciliano, G., Spaccapelo, R., & Alano, P. (2018). Approximate IC 50 values for each drug were determined by treating... ResearchGate. [Link]
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 947-981. [Link]
-
Xie, D., Chen, Y., Li, Y., Liu, Y., Li, Z., Liu, Y., ... & Fura, A. (2019). Discovery of Pyridazinone and Pyrazolo [1,5-a] pyridine Inhibitors of C-Terminal Src Kinase. ACS medicinal chemistry letters, 10(10), 1436-1441. [Link]
-
Al-Garadi, M. A., Khan, I., Al-Ghorbani, M., & Taha, M. O. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Molecules, 30(22), 4415. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
El-Sayed, M. A., El-Gohary, N. S., & Shaaban, M. (2020). Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
-
Carpi, S., et al. (2019). (a) Western blot analysis of B-Raf, p-Akt, p-Erk 1/2, total Erk 1/2 and... ResearchGate. [Link]
-
Baffert, F., Régnier, C. H., De Pover, A., Pissot-Soldermann, C., Tavares, G. A., Furet, P., ... & Hofmann, F. (2010). Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Molecular cancer therapeutics, 9(12), 3147-3157. [Link]
-
Al-Otaibi, J. S., Nossier, M. A., & Taha, M. O. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12, 1421485. [Link]
-
Zhang, H., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., ... & Liu, J. (2017). Bisarylureas Based on 1H-Pyrazolo [3,4-d] pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Molecules, 22(4), 557. [Link]
-
Uncovering the mechanistic basis of intracellular Raf inhibitor sensitivity reveals synergistic cotreatment strategies. (2024). bioRxiv. [Link]
-
Adooq Bioscience. (n.d.). JAK | JAK pathway | JAK inhibitors. Retrieved from [Link]
-
Czerwonka, A., & Ratajczak, T. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10526. [Link]
Sources
- 1. Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
